
4-Bromo-6-(3-iodophenyl)pyrimidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-iodophenyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a bromine atom and an iodophenyl group. The exact 3D structure would require more specific analysis.Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-6-(3-iodophenyl)pyrimidine” is 360.98 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.Applications De Recherche Scientifique
Antiviral Activity
- Substituted Pyrimidines with Antiviral Properties : 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including bromo and iodo derivatives, have been investigated. These compounds, particularly the 5-halogen-substituted derivatives, showed pronounced antiretroviral activity and were comparable to reference drugs like adefovir and tenofovir, without measurable toxicity (Hocková et al., 2003).
Inhibitors in Medicinal Chemistry
- Pyrimidines as Dihydrouracil Dehydrogenase and Uridine Phosphorylase Inhibitors : Phenylselenenyl- and phenylthio-substituted pyrimidines were found to inhibit enzymes like dihydrouracil dehydrogenase and uridine phosphorylase. These compounds also showed modest selective anti-human-immunodeficiency-virus activity in human lymphocytes (Goudgaon et al., 1993).
DNA Damage and Repair
- Pyrimidine Photoproducts in DNA : Pyrimidine photoproducts, including bromo and iodo derivatives, play a significant role in DNA damage and repair mechanisms. Their formation is induced by UV irradiation, affecting the DNA structure and its biological functions (Douki et al., 1995).
Antimicrobial and Antituberculosis Activity
- Pyrimidine Incorporated Schiff Base for Antimicrobial Use : Pyrimidine derivatives have been synthesized and evaluated for antimicrobial and antituberculosis activity. These compounds exhibited good antibacterial, antifungal, and antituberculosis activity, highlighting their potential in pharmaceutical applications (Soni & Patel, 2017).
Synthesis and Application in Chemistry
- Improved Synthesis of Pyrimidine Derivatives : Research has been conducted on the improved and scalable preparation of pyrimidine derivatives, which are important intermediates in the pharmaceutical and chemical fields. This includes the synthesis of bromo and chloro derivatives of pyrimidines (Bugge et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-6-(3-iodophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrIN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXAWJKLWARBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(3-iodophenyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



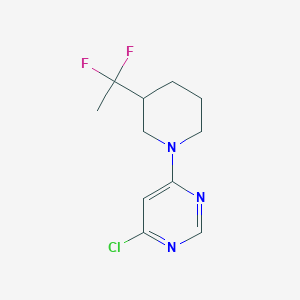
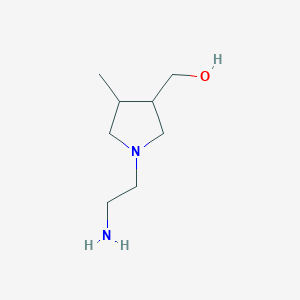

![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)
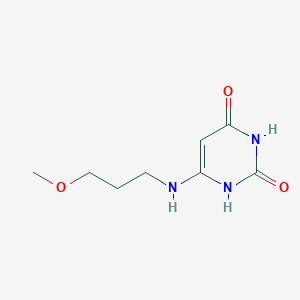
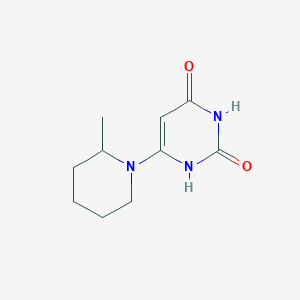
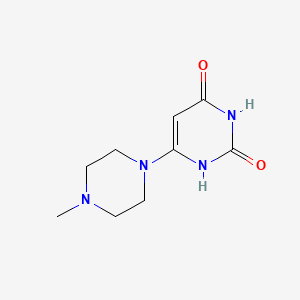
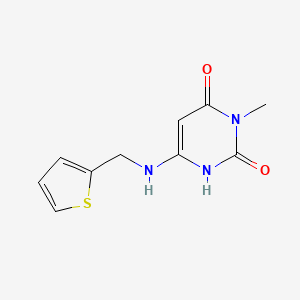
![1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481057.png)
![2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetonitrile](/img/structure/B1481059.png)


